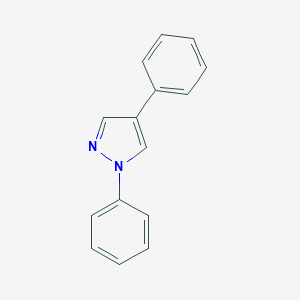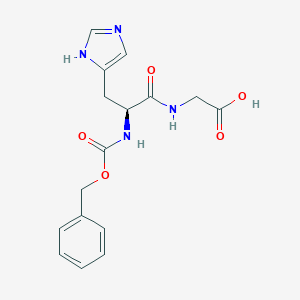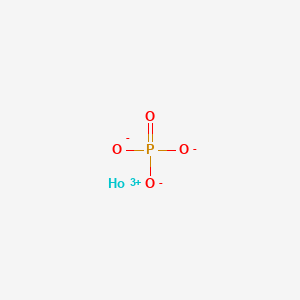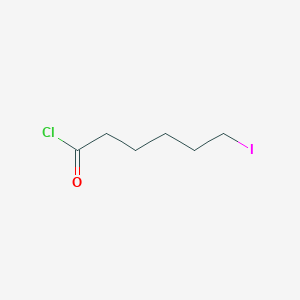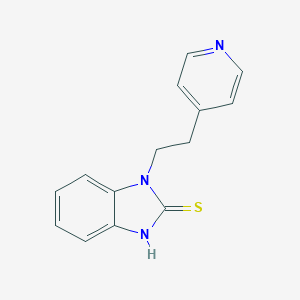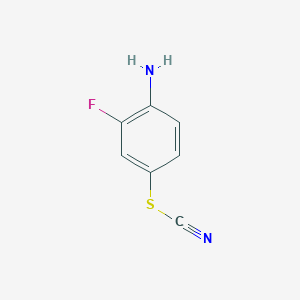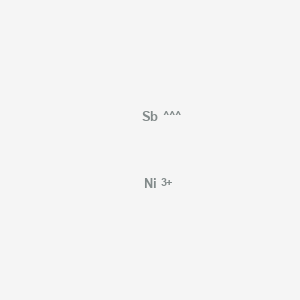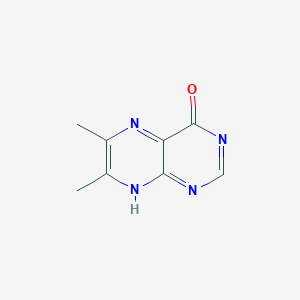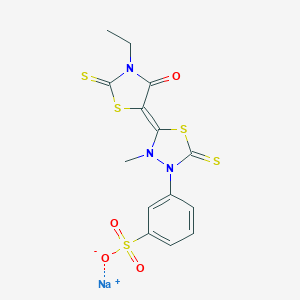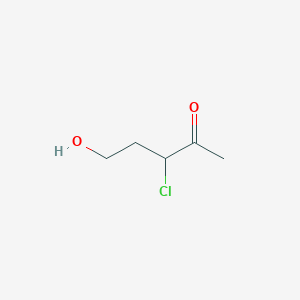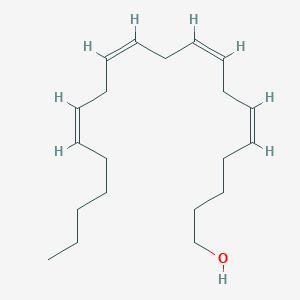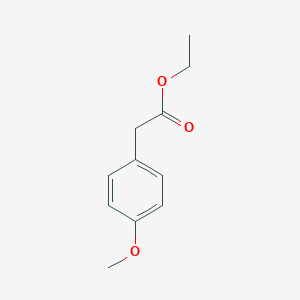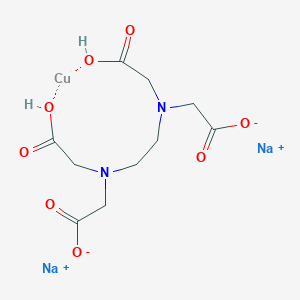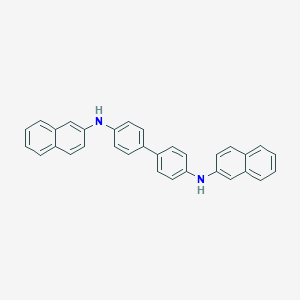![molecular formula C8H9ClO B079401 Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride CAS No. 15023-40-2](/img/structure/B79401.png)
Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride
Vue d'ensemble
Description
Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride is a chemical compound that belongs to the family of bicyclic compounds. It is also known as norbornenone chloride and is used in various chemical reactions as a reagent. The compound has a unique structure that makes it useful in several chemical applications.2.1]hept-2-ene-1-carbonyl chloride.
Applications De Recherche Scientifique
Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride is widely used in scientific research for various applications. It is used as a reagent in organic synthesis, and its unique structure makes it useful in several chemical reactions. The compound is also used in the synthesis of various pharmaceuticals and agrochemicals. It is used in the preparation of intermediates for the synthesis of prostaglandins, steroids, and other biologically active compounds.
Mécanisme D'action
The mechanism of action of bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride is not well understood. However, it is believed that the compound undergoes nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols. The compound is also known to undergo cycloaddition reactions with various dienes and alkynes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride are not well studied. However, the compound is known to be toxic and can cause severe skin and eye irritation. It is also known to be a potent irritant to the respiratory system and can cause severe respiratory distress.
Avantages Et Limitations Des Expériences En Laboratoire
Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride has several advantages as a reagent in lab experiments. It is readily available and inexpensive, and its unique structure makes it useful in several chemical reactions. However, the compound is highly toxic and requires careful handling and disposal. It is also not suitable for use in experiments that involve living organisms.
Orientations Futures
There are several future directions for research on bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride. One area of research could be the development of new synthetic methods for the compound. Another area of research could be the study of the compound's mechanism of action and its interactions with various nucleophiles. Additionally, the compound's potential as a catalyst in various chemical reactions could also be explored. Finally, the compound's toxicity could be further studied to develop safer handling and disposal methods.
Propriétés
Numéro CAS |
15023-40-2 |
|---|---|
Nom du produit |
Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride |
Formule moléculaire |
C8H9ClO |
Poids moléculaire |
156.61 g/mol |
Nom IUPAC |
bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride |
InChI |
InChI=1S/C8H9ClO/c9-7(10)8-3-1-6(5-8)2-4-8/h1,3,6H,2,4-5H2 |
Clé InChI |
CAWIWUDQLJOOFM-UHFFFAOYSA-N |
SMILES |
C1CC2(CC1C=C2)C(=O)Cl |
SMILES canonique |
C1CC2(CC1C=C2)C(=O)Cl |
Synonymes |
Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

